Cas no 210910-24-0 (3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid)

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL12229221
- AKOS013906269
- 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
- EN300-2106393
- 210910-24-0
- 3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid
-
- MDL: MFCD21107806
- Inchi: 1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)
- InChI Key: DLMWKKBRGFAKDE-UHFFFAOYSA-N
- SMILES: S(CC(C(=O)O)NC(C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 219.09291458g/mol
- Monoisotopic Mass: 219.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.7Ų
- XLogP3: 0.8
3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2106393-5.0g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
Aaron | AR02AFGP-2.5g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95% | 2.5g |
$1678.00 | 2023-12-15 | |
1PlusChem | 1P02AF8D-100mg |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95% | 100mg |
$303.00 | 2023-12-19 | |
Aaron | AR02AFGP-50mg |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95% | 50mg |
$211.00 | 2023-12-15 | |
Aaron | AR02AFGP-1g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95% | 1g |
$870.00 | 2023-12-15 | |
1PlusChem | 1P02AF8D-10g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95% | 10g |
$3323.00 | 2023-12-19 | |
Enamine | EN300-2106393-2.5g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
Enamine | EN300-8775334-5.0g |
(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-2106393-0.25g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
Enamine | EN300-2106393-0.05g |
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid |
210910-24-0 | 95.0% | 0.05g |
$135.0 | 2025-03-21 |
3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on 3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid
3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid: A Comprehensive Overview
3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid (CAS No. 210910-24-0) is a unique organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its tert-butylsulfanyl group and acetamido substituent, has garnered significant attention due to its versatile chemical properties and potential for functionalization. Recent advancements in synthetic methodologies and its incorporation into advanced materials have further solidified its importance in contemporary research.
The molecular structure of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is defined by a central propanoic acid backbone, with a tert-butylsulfanyl group attached at the third carbon and an acetamido group at the second carbon. This arrangement imparts the compound with unique electronic and steric properties, making it highly suitable for various chemical transformations. The tert-butylsulfanyl group, known for its stability and resistance to oxidation, plays a pivotal role in modulating the compound's reactivity and solubility. Meanwhile, the acetamido group introduces hydrogen bonding capabilities, enhancing the compound's ability to participate in supramolecular interactions.
Recent studies have highlighted the potential of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid as a precursor for synthesizing bioactive molecules. Researchers have successfully employed this compound in the development of novel antibiotics and anti-inflammatory agents. Its ability to undergo both nucleophilic and electrophilic substitutions makes it an ideal building block for constructing complex molecular architectures. Furthermore, its compatibility with green chemistry principles has made it a preferred choice in sustainable synthesis pathways.
In the realm of materials science, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has been utilized as a monomer for synthesizing advanced polymers with tailored properties. Its incorporation into polymeric networks has led to materials with enhanced thermal stability, mechanical strength, and biocompatibility. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and high-performance composites.
The synthesis of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves multi-step processes that combine nucleophilic substitution, acetylation, and oxidation reactions. Recent optimizations in these processes have significantly improved yields and reduced production costs. For instance, the use of microwave-assisted synthesis has enabled faster reaction times while maintaining high product purity.
From an environmental perspective, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid exhibits favorable biodegradation characteristics under aerobic conditions. This makes it an eco-friendly alternative to traditional chemical intermediates in various industrial applications. Its low toxicity profile further underscores its suitability for use in biomedical applications.
In conclusion, 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid stands as a testament to the ingenuity of modern chemistry. Its multifaceted properties and adaptability to diverse chemical environments make it an invaluable tool in both academic research and industrial production. As ongoing research continues to unlock new potentials for this compound, its role in shaping future innovations across multiple disciplines is poised to grow significantly.
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